(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid
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Overview
Description
(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C14H13BBr2O3. This compound is characterized by the presence of boronic acid functional groups, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes two bromine atoms and a methyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxy-5-methylphenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the aromatic ring.
Etherification: The brominated intermediate is then subjected to etherification with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures via Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can have therapeutic applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of bromine atoms can also influence the compound’s reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
3-Bromophenylboronic Acid: Another brominated boronic acid with similar reactivity but different substitution patterns.
2-Methylphenylboronic Acid: A methyl-substituted boronic acid with different electronic and steric properties.
Uniqueness: (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which combines bromine atoms and a methyl group with a boronic acid functional group. This combination can influence its reactivity and applications, making it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
[3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCNKUTFMOYDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBr2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584498 |
Source
|
Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-16-0 |
Source
|
Record name | B-[3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849052-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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